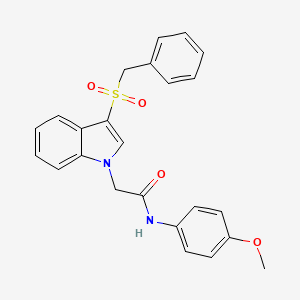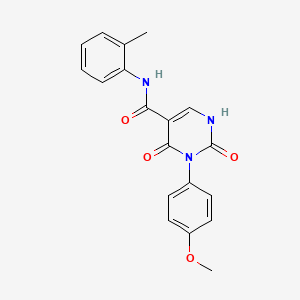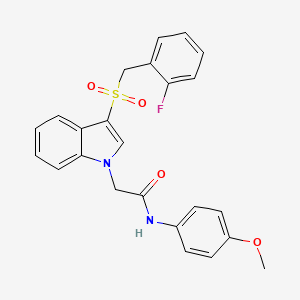![molecular formula C26H24N4O2 B14976254 (3-methoxyphenyl)[5-(4-methylphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B14976254.png)
(3-methoxyphenyl)[5-(4-methylphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-methoxyphenyl)[5-(4-methylphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone is a complex organic compound featuring a triazolopyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxyphenyl)[5-(4-methylphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the phenyl and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(3-methoxyphenyl)[5-(4-methylphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In chemistry, (3-methoxyphenyl)[5-(4-methylphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets can lead to the development of new drugs for treating diseases.
Medicine
In medicine, research focuses on the compound’s therapeutic potential. Studies investigate its efficacy in treating conditions such as cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound is explored for its applications in materials science, including the development of new polymers, coatings, and electronic materials.
作用機序
The mechanism of action of (3-methoxyphenyl)[5-(4-methylphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and providing therapeutic benefits.
類似化合物との比較
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
Compared to similar compounds, (3-methoxyphenyl)[5-(4-methylphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone stands out due to its unique triazolopyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C26H24N4O2 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
(3-methoxyphenyl)-[5-(4-methylphenyl)-7-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]methanone |
InChI |
InChI=1S/C26H24N4O2/c1-18-11-13-20(14-12-18)23-16-24(19-7-4-3-5-8-19)30-26(27-17-28-30)29(23)25(31)21-9-6-10-22(15-21)32-2/h3-15,17,23-24H,16H2,1-2H3 |
InChIキー |
TZTTUFFGQPGCOK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CC(N3C(=NC=N3)N2C(=O)C4=CC(=CC=C4)OC)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(furan-2-ylmethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14976172.png)
![Ethyl 7-(2,3-dimethoxyphenyl)-5-(trifluoromethyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14976187.png)
![ethyl 5-amino-1-[3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B14976197.png)
![2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol](/img/structure/B14976212.png)


![N-(2-Methoxy-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(2-methylpropoxy)benzamide](/img/structure/B14976223.png)
![3-isobutoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B14976236.png)

![2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B14976260.png)
![3-(4-chlorophenyl)-2-ethyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14976261.png)

![N-(4-fluorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14976268.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B14976276.png)
